

Reproducibility of (+)-trans-C75 Experimental Findings: A Comparative Guide

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Compound of Interest

Compound Name: (+)-trans-C75

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The study of metabolic pathways in disease has identified Fatty Acid Synthase (FAS) as a key therapeutic target, particularly in oncology. For years, the synthetic small molecule C75 has been a fundamental tool for investigating the effects of FAS inhibition. However, the compound's complex pharmacology, including significant off-target effects, has led to challenges in the reproducibility and interpretation of experimental findings. This guide provides an objective comparison of the enantiomers of trans-C75, with a focus on the reproducibility of experimental data related to the (+)-enantiomer. We delve into the distinct mechanisms of action of the C75 enantiomers, present supporting experimental data, detail methodologies for key experiments, and provide visual representations of the underlying molecular pathways and experimental workflows.

The Enantiomer-Specific Activity of trans-C75: A Tale of Two Molecules

Initial research on C75 utilized a racemic mixture, leading to a complex and sometimes conflicting set of observations. A pivotal study by Makowski et al. clarified this ambiguity by separately synthesizing and characterizing the (+) and (-) enantiomers of trans-C75.^{[1][2]} This work established that the two enantiomers possess distinct and separable pharmacological activities, a critical finding for the reproducibility and design of future experiments.

The (-)-trans-C75 enantiomer is the primary inhibitor of Fatty Acid Synthase (FAS).^{[1][2]} Its cytotoxic effects in cancer cell lines are attributed to this on-target activity. In contrast, the (+)-trans-C75 enantiomer is a weak inhibitor of FAS but is primarily responsible for the profound anorectic (appetite-suppressing) effects and weight loss observed in animal studies.^{[1][2]} This effect is mediated through the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β -oxidation.^{[1][2]}

This stereoselectivity is a crucial factor in the reproducibility of C75 research. Studies using the racemic mixture report a combination of both anti-tumor and anorectic effects, which can confound the interpretation of results. For researchers investigating the anti-cancer properties of FAS inhibition, the use of the (-)-enantiomer is more appropriate to avoid the significant off-target effects of the (+)-enantiomer. Conversely, studies on the central nervous system's regulation of appetite and energy expenditure should focus on the (+)-enantiomer.

Data Presentation: A Quantitative Comparison

Direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay formats. The following tables summarize available quantitative data for the enantiomers of trans-C75 and other relevant FAS inhibitors.

Table 1: Comparative Inhibitory Potency (IC₅₀) of C75 and its Enantiomers

Compound	Target	Assay Type	Cell Line/Enzyme Source	IC50/Activity	Citation(s)
(-)-trans-C75	FAS	In vitro enzyme assay	Purified FAS	Potent Inhibition	[1][2]
FAS	Cytotoxicity Assay	Tumor Cell Lines	Cytotoxic	[1][2]	
(+)-trans-C75	FAS	In vitro enzyme assay	Purified FAS	Weak Inhibition	[1][2]
CPT1	In vitro enzyme assay	CPT1	Potent Inhibition (as CoA derivative)	[1][2]	
Food Intake	In vivo (rats)	Sprague-Dawley rats	Anorectic Effect	[1]	
(±)-trans-C75 (racemic)	FAS	Clonogenic Assay	PC3 (Prostate)	35 µM	[3][4]
FAS	Spheroid Growth Assay	LNCaP (Prostate)	50 µM	[3][4]	
FAS	Function Assay	A375 (Melanoma)	32.43 µM	[5]	

Table 2: Comparative Inhibitory Potency (IC50) of Racemic C75 and Novel FASN Inhibitors

Inhibitor	Target	IC50 (Biochemical Assay)	Cell Line (Cancer Type)	IC50 (Cell- based Assay)	Citation(s)
(±)-C75	FASN (β-ketoacyl synthase domain)	Not widely reported	PC3 (Prostate)	35 μM	[3][4]
LNCaP (Prostate)	50 μM (spheroids)	[3][4]			
TVB-3166	FASN	0.0736 μM (purified human FASN)	LNCaP-LN3 (Prostate)		Not specified
IPI-9119	FASN (thioesterase domain)	~1 nM	HCT-116 (Colon)	~10 nM (cellular occupancy)	
FT-113	FASN	213 nM (recombinant human FASN)	BT474 (Breast)	90 nM	
PC3 (Prostate)		47 nM			
MV-411 (Leukemia)		26 nM			

Experimental Protocols

Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the study of **(+)-trans-C75**.

Enantioselective Synthesis of **(+)-trans-C75**

A detailed, reproducible protocol for the enantioselective synthesis of **(+)-trans-C75** is crucial for obtaining pure compound and ensuring the validity of experimental results. While a step-by-step guide for the specific enantioselective synthesis of **(+)-trans-C75** is not readily available in a single public source, a convenient synthesis for racemic C75 has been described.^[2] The synthesis of the individual enantiomers, as performed by Makowski et al., would require specialized techniques in asymmetric synthesis, likely involving chiral auxiliaries or catalysts, followed by careful purification and characterization to ensure enantiomeric purity.^[1] Researchers aiming to reproduce these findings should consult specialized literature on enantioselective synthesis of substituted γ -butyrolactones.

In Vitro Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This assay is essential for quantifying the inhibitory effect of **(+)-trans-C75** on its primary target.

Principle: The activity of CPT1 is determined by measuring the rate of formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate and an acyl-CoA.

Materials:

- Isolated mitochondria from rat liver or other relevant tissue/cells
- L-[³H]carnitine
- Palmitoyl-CoA
- **(+)-trans-C75** (and its CoA derivative, if available)
- Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES, pH 7.4, 5 mM MgCl₂, 2 mM K₂HPO₄, 2 mM EGTA, 1 mg/mL BSA)
- Scintillation fluid and vials
- Scintillation counter

Procedure:

- Mitochondrial Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.
- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, isolated mitochondria (at a predetermined protein concentration), and varying concentrations of **(+)-trans-C75** or vehicle control.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
- Reaction Initiation: Start the reaction by adding L-[³H]carnitine and palmitoyl-CoA.
- Incubation: Incubate at 37°C for a defined period (e.g., 5-15 minutes).
- Reaction Termination: Stop the reaction by adding an ice-cold solution (e.g., 1 M HCl).
- Extraction: Extract the radiolabeled acylcarnitine using a solvent like butanol.
- Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
- Data Analysis: Calculate the rate of acylcarnitine formation and determine the IC₅₀ or Ki value for **(+)-trans-C75**.

In Vivo Anorexia and Body Weight Study in Mice

This experiment assesses the primary physiological effect of **(+)-trans-C75**.

Principle: Mice are administered **(+)-trans-C75**, and their food intake and body weight are monitored over time compared to a vehicle-treated control group.

Materials:

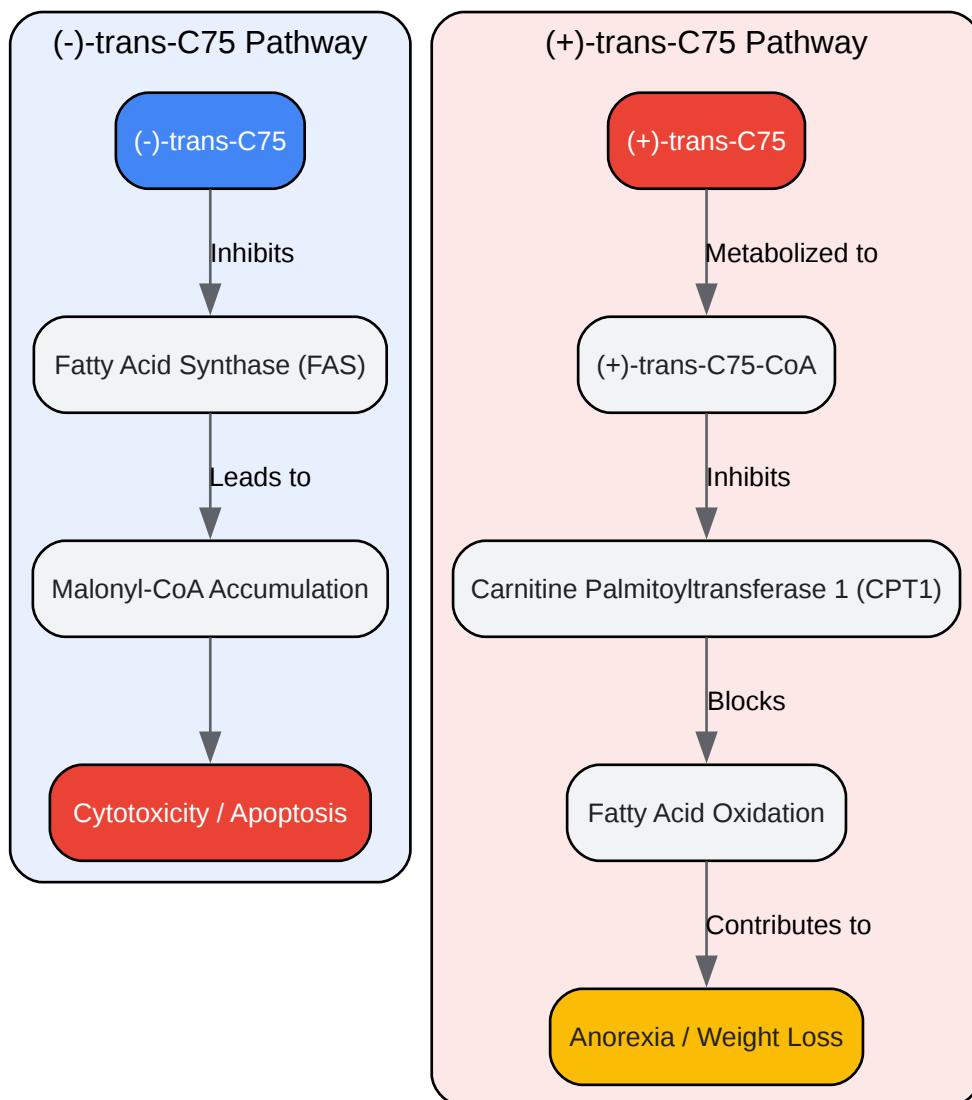
- Male BALB/c or C57BL/6J mice
- **(+)-trans-C75**
- Vehicle solution (e.g., DMSO/PEG300/Tween-80/saline)
- Metabolic cages for monitoring food intake

- Animal scale

Procedure:

- Acclimation: Acclimate mice to individual housing in metabolic cages for several days before the experiment.
- Baseline Measurement: Record baseline food intake and body weight for at least 24 hours.
- Dosing: Administer **(+)-trans-C75** or vehicle via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-30 mg/kg).[3][6]
- Monitoring: Measure cumulative food intake and body weight at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-injection.[7]
- Data Analysis: Compare the food intake and body weight changes between the **(+)-trans-C75**-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

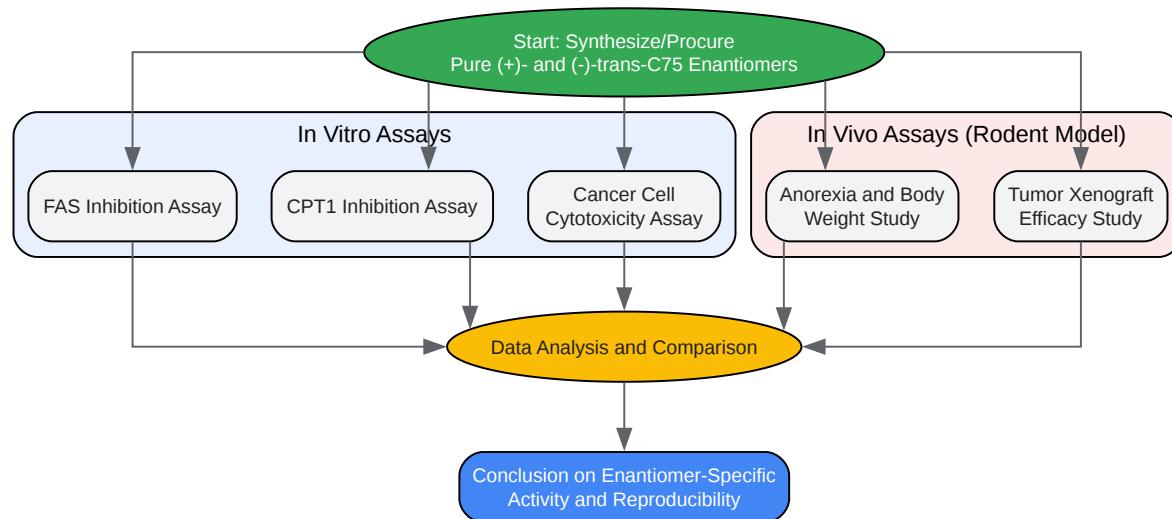
Mandatory Visualization Signaling Pathways



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Caption: Differential signaling pathways of (-)-trans-C75 and **(+)-trans-C75**.

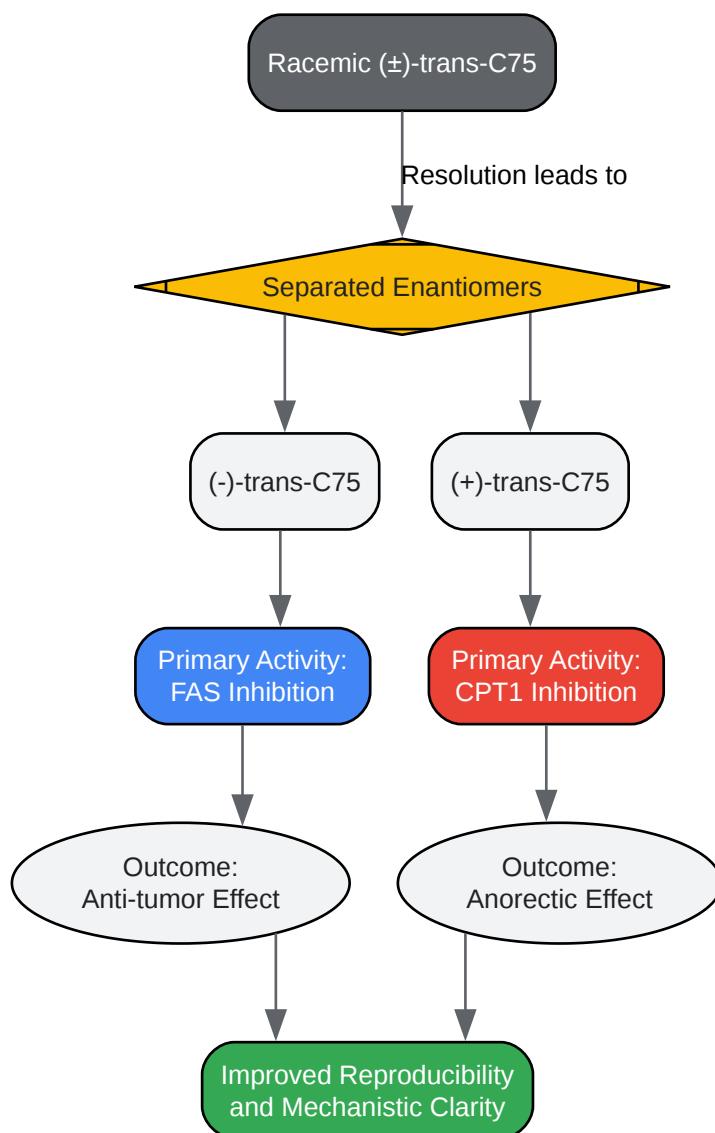
Experimental Workflow



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Caption: Experimental workflow for assessing the differential effects of C75 enantiomers.

Logical Relationships



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Caption: Logical relationship between C75 enantiomers, their activities, and reproducibility.

Conclusion

The reproducibility of experimental findings for **(+)-trans-C75** is critically dependent on the recognition of its distinct pharmacological profile compared to its (-) enantiomer. The primary, reproducible effect of **(+)-trans-C75** is the induction of anorexia and weight loss through the inhibition of CPT1, not FAS. For researchers in the field, the use of enantiomerically pure compounds is paramount. The data and protocols presented in this guide are intended to facilitate the design of robust and reproducible experiments, ultimately leading to a clearer

understanding of the roles of FAS and CPT1 in health and disease. Future research should focus on independent validation of the enantiomer-specific effects and the development of more detailed, standardized protocols to further enhance the reproducibility of findings in this area.

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